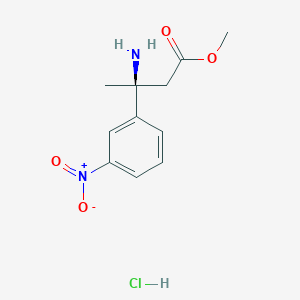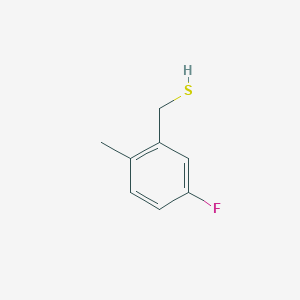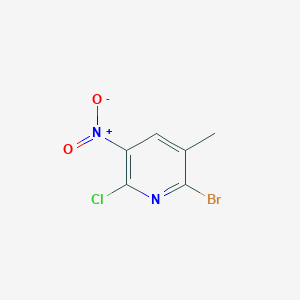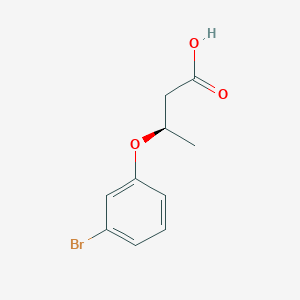
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate is an organic compound with a complex structure that includes amino, nitro, and trifluoromethyl groups attached to a phenyl ring, along with a malonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with 5-amino-4-nitro-2-(trifluoromethyl)benzaldehyde under basic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as diethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate undergoes various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The amino group can form hydrogen bonds and participate in various biochemical interactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phenylmalonate: Similar in structure but lacks the amino, nitro, and trifluoromethyl groups.
Diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate: Contains similar functional groups but differs in the arrangement and specific substitutions.
Uniqueness
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and amino groups provide versatile reactivity for various applications.
Propriétés
Formule moléculaire |
C14H15F3N2O6 |
|---|---|
Poids moléculaire |
364.27 g/mol |
Nom IUPAC |
diethyl 2-[5-amino-4-nitro-2-(trifluoromethyl)phenyl]propanedioate |
InChI |
InChI=1S/C14H15F3N2O6/c1-3-24-12(20)11(13(21)25-4-2)7-5-9(18)10(19(22)23)6-8(7)14(15,16)17/h5-6,11H,3-4,18H2,1-2H3 |
Clé InChI |
HQQWMQNFYGWWPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)






![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)

![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)


